Glycochenodeoxycholic acid-d4
Description
Glycochenodeoxycholic acid-d4 (GCDCA-d4) is a deuterated isotopologue of glycochenodeoxycholic acid (GCDCA), a glycine-conjugated bile acid derived from chenodeoxycholic acid (CDCA). Its molecular formula is C₂₆H₃₉D₄NO₅, with a molecular weight of 452.3320 g/mol . GCDCA-d4 serves as a critical internal standard in quantitative analyses using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to measure endogenous bile acids in biological matrices such as serum, feces, and liver tissues .
GCDCA-d4 is structurally characterized by four deuterium atoms replacing hydrogen at specific positions, enhancing its utility in stable isotope dilution assays. Clinically, GCDCA is implicated in cholangiocarcinoma diagnosis and obesity-related metabolic studies, where its deuterated form ensures precise quantification .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1/i8D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCZAUBVMUEKKP-PKIQRPOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C([C@@H]1O)([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)O)C)C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167643 | |
| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201918-16-2 | |
| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201918-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3α,5β,7α)-3,7-Dihydroxy-24-oxocholan-24-yl-2,2,4,4-d4]glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401167643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogen-Deuterium Exchange Reactions
Conjugation with Deuterated Glycine
An alternative route involves conjugating chenodeoxycholic acid with glycine-d4 (). The reaction is catalyzed by bile acid-CoA:amino acid N-acyltransferase (BAAT) in vitro, mimicking the enzymatic pathway in hepatocytes. The glycine moiety is synthesized using deuterated reagents, ensuring uniform labeling at the methylene positions.
Key Reaction Parameters:
-
Catalyst : BAAT or chemical acylating agents (e.g., DCC/DMAP).
Purification and Characterization
Post-synthesis, GCDCA-d4 undergoes multi-step purification to eliminate unreacted precursors and isotopic impurities.
Chromatographic Techniques
-
Reverse-Phase HPLC : Employed with C18 columns and a mobile phase of acetonitrile:water (70:30, v/v) acidified with 0.1% formic acid. GCDCA-d4 elutes at ~12.5 minutes, distinct from non-deuterated GCDCA (retention time: 11.8 minutes).
-
Liquid-Liquid Extraction : Methanol and chloroform mixtures separate deuterated compounds from hydrophilic impurities.
Spectroscopic Validation
Table 1: Physicochemical Properties of GCDCA-d4
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 453.7 g/mol | |
| CAS Number | 1201918-16-2 | |
| Solubility | 10 mg/mL in DMSO, DMF, Ethanol | |
| Storage Conditions | -20°C, desiccated |
Preparation for Analytical Applications
GCDCA-d4 is formulated into standardized mixtures for metabolomic studies. A representative protocol for plasma sample preparation includes:
Internal Standard Spiking
-
Plasma Pretreatment : Add 6.25 µL of GCDCA-d4 (1 mg/mL in methanol) to 50 µL of plasma.
-
Antioxidant Addition : Include 10 µL of butylated hydroxytoluene (BHT) and EDTA to prevent oxidation.
-
Protein Precipitation : Dilute to 250 µL with 1:1 acetonitrile:methanol, vortex, and centrifuge at 15,000×g for 10 minutes.
Calibration Curve Generation
Research Findings and Applications
Autophagy Inhibition in Hepatocytes
GCDCA-d4 enables precise quantification of GCDCA in studies showing its cytotoxicity. At 50–100 µM, GCDCA reduces LC3 puncta (autophagy marker) in L-02 hepatocytes by disrupting reactive oxygen species (ROS) homeostasis.
Chemical Reactions Analysis
Types of Reactions
Glycochenodeoxycholic Acid-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Glycochenodeoxycholic Acid-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantifying chemical reactions.
Biology: Employed in studies of bile acid metabolism and transport.
Medicine: Utilized in pharmacokinetic and metabolic studies to understand drug interactions and effects.
Industry: Applied in the development of new drugs and therapeutic agents
Mechanism of Action
Glycochenodeoxycholic Acid-d4 acts as a detergent to solubilize fats for absorption. It is absorbed in the intestine and induces hepatocyte apoptosis. The molecular targets and pathways involved include the modulation of intracellular protein kinase C (PKC) activity and the induction of apoptosis through various signaling pathways .
Comparison with Similar Compounds
Structural and Chemical Properties
GCDCA-d4 is compared with other deuterated bile acids, including glycocholic acid-d4 (GCA-d4), glycodeoxycholic acid-d4 (GDCA-d4), and taurochenodeoxycholic acid-d5 (TCDCA-d5). Key differences include:
Key Observations :
- Conjugation Type : GCDCA-d4 and GCA-d4 are glycine-conjugated, while TCDCA-d5 is taurine-conjugated, affecting solubility and chromatographic behavior .
- Retention Times : GCDCA-d4 exhibits a longer retention time (12.26 min) than GDCA-d4 (6.90 min) due to structural variations in hydroxyl group positioning and hydrophobicity .
Clinical and Research Relevance
- GCDCA-d4: Elevated in cholangiocarcinoma patients, serving as a diagnostic biomarker. Its deuterated form ensures accuracy in longitudinal studies .
- UDCA-d4 (Ursodeoxycholic acid-d4) : Used to monitor therapeutic responses in primary biliary cholangitis, contrasting with GCDCA-d4’s role in cancer .
- LCA-d4 (Lithocholic acid-d4) : A secondary bile acid linked to colorectal cancer, often analyzed alongside GCDCA-d4 in fecal metabolomics .
Supplier and Purity Considerations
GCDCA-d4 is commercially available from:
Biological Activity
Glycochenodeoxycholic acid-d4 (GCDC-d4) is a deuterated derivative of glycochenodeoxycholic acid, a bile acid primarily involved in lipid digestion and absorption. This article explores the biological activity of GCDC-d4, focusing on its mechanisms, clinical significance, and potential therapeutic applications.
Chemical Structure
GCDC-d4 is characterized by the following chemical formula:
- Molecular Formula : CHDNO
- Molecular Weight : 441.63 g/mol
- CAS Number : Not specified
1. Bile Acid Functionality
GCDC-d4 functions as a detergent that aids in the solubilization and absorption of dietary fats and sterols. It is a glycine conjugate of chenodeoxycholic acid, playing a crucial role in emulsifying lipids for better absorption in the intestines .
2. Induction of Apoptosis
Research indicates that GCDC can induce hepatocyte apoptosis through the extrinsic apoptosis pathway, particularly in cases of obstructive jaundice. Elevated levels of GCDC have been associated with increased hepatocyte apoptosis, suggesting its role as a pathological marker in liver diseases .
3. Signaling Pathways
GCDC-d4 has been shown to activate the PI3K/Akt signaling pathway in Barrett-type adenocarcinoma cells, promoting cell proliferation and inhibiting apoptosis. This mechanism highlights its potential involvement in esophageal cancer progression due to bile reflux .
Clinical Significance
1. Diagnostic Marker
GCDC levels serve as an important diagnostic marker for hepatocellular carcinoma. The concentration of this bile acid correlates with disease prognosis, making it a valuable tool in clinical settings for monitoring liver health .
2. Impact on Liver Function
Studies have demonstrated that GCDC influences liver function by modulating bile flow and affecting hepatocyte behavior. Its accumulation is linked to liver pathologies, including acute liver failure and pancreatitis .
Table 1: Summary of Biological Activities of this compound
Case Studies
Case Study 1: Acetaminophen-Induced Liver Failure
In a study involving patients with acetaminophen-induced acute liver failure, elevated serum levels of GCDC were observed. This finding supports the hypothesis that GCDC contributes to hepatocyte injury and could serve as a biomarker for liver damage severity .
Case Study 2: Obesity and Bile Acids
A comparative analysis post-bariatric surgery indicated that GCDC levels were significantly elevated in patients who underwent gastric bypass compared to those who were overweight or obese. This suggests that GCDC may play a role in metabolic regulation following weight loss interventions .
Q & A
Q. What is the role of GCDCA-d4 in quantitative analysis of bile acids, and how is it methodologically validated?
GCDCA-d4 is a deuterated internal standard used to quantify endogenous GCDCA via GC- or LC-MS. Its structural similarity ensures co-elution with the target analyte, minimizing matrix effects. Method validation includes linearity (1–500 ng/mL), precision (CV <15%), and recovery (>90%) using deuterated analogs to correct for ionization efficiency variations. Calibration curves are constructed by spiking known concentrations of GCDCA-d4 into biological matrices (e.g., serum, feces) .
Q. How should researchers prepare and store GCDCA-d4 to ensure analytical reproducibility?
- Solubility : Dissolve in DMF (10 mg/mL), DMSO (10 mg/mL), or ethanol (1 mg/mL). For aqueous solutions, use DMSO:PBS (pH 7.2) (1:4) at 0.2 mg/mL .
- Storage : Store at -20°C in airtight, light-protected vials. Avoid freeze-thaw cycles to prevent degradation.
- Stability : Monitor purity via COA (>99% deuterated forms) and verify retention times during LC-MS runs to detect isotopic exchange .
Q. How do researchers distinguish GCDCA-d4 from non-deuterated GCDCA in spectral data?
- Mass Shift : GCDCA-d4 exhibits a +4 Da shift in molecular ions (e.g., m/z 453.7 vs. 449.6 for GCDCA).
- Fragmentation Patterns : Use high-resolution MS (HRMS) to confirm isotopic distribution (e.g., [M-H]⁻ at m/z 452.62 for GCDCA-d4 vs. 448.60 for GCDCA).
- Chromatographic Separation : Optimize LC conditions (e.g., C18 column, 0.1% formic acid in acetonitrile/water) to baseline-resolve deuterated and non-deuterated forms .
Advanced Research Questions
Q. What experimental designs are used to study GCDCA-d4’s role in hepatocyte apoptosis and autophagy?
- Apoptosis : Treat primary rat hepatocytes with GCDCA (50–100 µM) and measure caspase-3 activation via fluorometric assays. Co-treatment with PKC inhibitors (e.g., chelerythrine, 10 µM) blocks apoptosis, confirming pathway specificity .
- Autophagy : Quantify LC3 puncta (a marker of autophagosomes) using immunofluorescence. GCDCA (50–100 µM) reduces LC3-II/LC3-I ratios in L-02 hepatocytes, indicating autophagy suppression. Use mTOR inhibitors (e.g., rapamycin) as positive controls .
Q. How does GCDCA-d4 modulate PI3K/Akt signaling in cancer models, and what are the methodological challenges?
GCDCA-d4 activates PI3K/Akt, promoting cell proliferation in esophageal carcinoma. Key steps:
- In Vitro : Treat OE19 cells with GCDCA-d4 (10–100 µM) and measure phospho-Akt (Ser473) via Western blot. Normalize to total Akt.
- In Vivo : Use bile reflux mouse models; quantify tumor burden via histopathology and Akt activation via IHC. Challenges : Cross-reactivity with non-deuterated bile acids in tissues requires rigorous LC-MS validation .
Q. How can conflicting data on GCDCA-d4’s physiological relevance in obesity models be reconciled?
- Contradiction : GCDCA-d4 levels decrease in high-fat diet (HFD) rats but increase post-bariatric surgery in humans.
- Analysis : Consider species-specific bile acid metabolism (e.g., gut microbiota differences) and sampling sites (serum vs. feces).
- Methodology : Use metagenomics to profile microbiota and targeted metabolomics (e.g., MRM-MS) to quantify GCDCA-d4 in paired samples .
Q. What statistical approaches address variability in GCDCA-d4 quantification across studies?
- Normalization : Use internal standards (e.g., TUDCA-d4) and matrix-matched calibration.
- Multivariate Analysis : Apply PCA to identify outliers in large datasets (e.g., fecal bile acid profiles from 50+ subjects).
- Meta-Analysis : Pool data from HFD rodent studies (n ≥ 10/group) and adjust for confounders (e.g., diet composition) via mixed-effects models .
Key Physicochemical Properties of GCDCA-d4
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₆H₃₉D₄NO₅ | |
| Molecular Weight | 453.7 g/mol | |
| Purity (Deuterated Forms) | >99% (d1-d4) | |
| Solubility in DMSO | 10 mg/mL | |
| CAS Number | 1201918-16-2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
